Cas no 896350-23-5 (2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide)

2-(4-Methanesulfonylbenzamido)thiophene-3-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core linked to a methanesulfonyl-substituted benzamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methanesulfonyl group enhances solubility and bioavailability, while the thiophene-carboxamide scaffold offers versatility in molecular interactions. Its well-defined synthetic pathway ensures high purity and reproducibility, critical for rigorous applications. The compound's stability under standard conditions and compatibility with further functionalization make it a promising intermediate for drug discovery and material science. Its distinct structural features also facilitate studies in structure-activity relationships (SAR) and targeted biological activity.
2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide structure
896350-23-5 structure
Product Name:2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide
CAS No:896350-23-5
MF:C13H12N2O4S2
MW:324.375380516052
CID:6356232
PubChem ID:7267215
Update Time:2025-06-14

2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide
    • 896350-23-5
    • 2-(4-(methylsulfonyl)benzamido)thiophene-3-carboxamide
    • 2-[(4-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
    • AKOS024660307
    • F2558-0235
    • Inchi: 1S/C13H12N2O4S2/c1-21(18,19)9-4-2-8(3-5-9)12(17)15-13-10(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17)
    • InChI Key: WMKUBWUVAWLSIG-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C(NC2=C(C(N)=O)C=CS2)=O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 324.02384922g/mol
  • Monoisotopic Mass: 324.02384922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 143Ų

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2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide Related Literature

Additional information on 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide

Research Briefing on 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide (CAS: 896350-23-5)

2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide (CAS: 896350-23-5) is a promising small molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its thiophene-carboxamide core and methanesulfonylbenzamido substituent, has been investigated for its potential therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have explored its role as a potent inhibitor of specific enzymes and receptors, making it a candidate for drug development in various disease areas.

Recent research has focused on the synthesis and optimization of 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits high selectivity and affinity for targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking and in vitro assays to validate its inhibitory activity, suggesting its potential as a lead compound for anti-inflammatory drug development.

In addition to its anti-inflammatory properties, 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide has shown promise in oncology research. A preclinical study conducted by a team at the National Cancer Institute (2024) revealed that this compound inhibits the proliferation of certain cancer cell lines by disrupting the PI3K/AKT/mTOR signaling pathway. The findings, supported by in vivo models, indicate its potential as a targeted therapy for cancers with dysregulated PI3K signaling, such as breast and prostate cancer.

The pharmacokinetic profile of 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide has also been a subject of investigation. A recent pharmacokinetic study highlighted its favorable oral bioavailability and metabolic stability in rodent models, which are critical attributes for advancing the compound to clinical trials. However, challenges such as off-target effects and dose-dependent toxicity remain to be addressed in further studies.

In summary, 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide (CAS: 896350-23-5) represents a versatile scaffold with therapeutic potential across multiple disease areas. Ongoing research aims to optimize its structure-activity relationship and evaluate its efficacy in more complex biological systems. The compound's dual role as an anti-inflammatory and anticancer agent underscores its significance in modern drug discovery, warranting continued exploration and development.

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